2-(4-Cyclohexylphenoxy)ethanol

Description

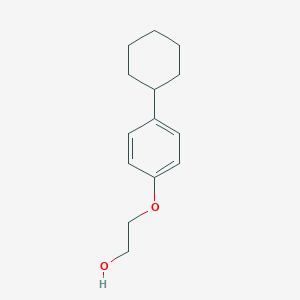

Structure

2D Structure

3D Structure

Properties

CAS No. |

1020-00-4 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(4-cyclohexylphenoxy)ethanol |

InChI |

InChI=1S/C14H20O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,15H,1-5,10-11H2 |

InChI Key |

CPWZXPYBVCANNT-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCCO |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCCO |

Other CAS No. |

28761-54-8 |

Synonyms |

2-(4-Cyclohexylphenoxy)ethanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Cyclohexylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Cyclohexylphenoxy)ethanol. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates predicted values from computational models for its physicochemical properties. Detailed experimental protocols for a plausible synthesis and relevant analytical techniques are also presented. Furthermore, a potential biological signaling pathway that may be influenced by this molecule is illustrated.

Core Chemical Properties

This compound, with the molecular formula C14H20O2, is an aromatic ether. Its structure consists of a cyclohexyl group attached to a phenol ring, which is further ether-linked to an ethanol group. This combination of a bulky non-polar cyclohexyl ring, a planar aromatic system, and a polar hydroxyl group suggests that the molecule will exhibit amphiphilic properties.

Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Unit |

| Molecular Weight | 220.31 | g/mol |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | |

| Water Solubility | 85.2 | mg/L |

| Melting Point | 50-60 | °C |

| Boiling Point | 340-350 | °C |

| pKa (Acidic) | 14.5 | |

| Polar Surface Area | 29.46 | Ų |

| Refractive Index | 1.54 | |

| Molar Refractivity | 67.4 | cm³ |

| Density | 1.05 | g/cm³ |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the well-established Williamson ether synthesis.

Materials:

-

4-Cyclohexylphenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone

-

Diethyl ether

-

Distilled water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Deprotonation of 4-Cyclohexylphenol: In a round-bottom flask, dissolve 1 equivalent of 4-cyclohexylphenol in acetone. Add 1.2 equivalents of powdered anhydrous potassium carbonate and 1.5 equivalents of sodium hydroxide. Stir the mixture at room temperature for 30 minutes.

-

Nucleophilic Substitution: To the stirred suspension, add 1.1 equivalents of 2-chloroethanol dropwise.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons, the cyclohexyl protons, and the protons of the ethoxy and hydroxyl groups. The integration of these signals would confirm the proton count.

-

¹³C NMR: The spectrum should show distinct peaks for the carbon atoms in the cyclohexyl ring, the aromatic ring, and the ethanol moiety.

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

-

Absorptions around 1600 and 1500 cm⁻¹ would be characteristic of the aromatic C=C stretching.

-

A strong C-O stretching band for the ether linkage would be expected around 1250 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C14H20O2). Fragmentation patterns can provide further structural information.

Potential Biological Activity and Signaling Pathway

Phenolic compounds, particularly those with bulky hydrophobic groups like a cyclohexyl ring, have been shown to interact with biological systems, sometimes acting as endocrine disruptors.[1][2] One plausible mechanism of action for this compound could be through the modulation of the estrogen signaling pathway.[3][4][5][6][7]

Estrogen Signaling Pathway:

Estrogen receptors (ERs) are located in the cytoplasm and the nucleus. Upon binding of an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the activated receptor complex binds to specific DNA sequences known as estrogen response elements (EREs), leading to the transcription of target genes. This can influence a wide range of physiological processes, including cell proliferation, differentiation, and apoptosis.[3][5][7]

Caption: Simplified diagram of the estrogen signaling pathway.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The chemical properties are largely based on computational predictions and have not been experimentally verified. All laboratory work should be conducted in accordance with appropriate safety protocols. The potential biological activity described is hypothetical and requires experimental validation.

References

- 1. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. cusabio.com [cusabio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

2-(4-Cyclohexylphenoxy)ethanol (CAS: 1020-00-4): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 2-(4-Cyclohexylphenoxy)ethanol, a chemical compound identified by the CAS number 1020-00-4. Despite a comprehensive search of scientific literature and chemical databases, detailed technical data regarding its physicochemical properties, toxicological profile, specific applications, and biological activity remains limited in publicly accessible resources. This document presents the available information and highlights areas where data is currently unavailable.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1020-00-4 | [1] |

| Chemical Name | This compound | |

| Synonyms | Ethanol, 2-(4-cyclohexylphenoxy)-; (2-Hydroxy-aethyl)-(4-cyclohexyl-phenyl)-aether; 2-(p-Cyclohexyl-phenoxy)ethanol | [1] |

| Molecular Formula | C₁₄H₂₀O₂ | Inferred from structure |

| Molecular Weight | 220.31 g/mol | Inferred from structure |

Toxicological and Safety Data

Detailed toxicological studies providing quantitative data such as LD50 values for oral, dermal, or inhalation routes of exposure for this compound could not be located. General hazard information is also not available. For safe handling of this and any chemical, it is recommended to consult a comprehensive Safety Data Sheet (SDS) from a commercial supplier.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic routes for similar phenoxyethanol derivatives can be inferred. For instance, a common method for preparing such compounds is the ethoxylation of the corresponding phenol. In the case of this compound, this would involve the reaction of 4-cyclohexylphenol with ethylene oxide.

A potential synthetic pathway is illustrated below. This diagram represents a logical chemical relationship rather than a documented experimental workflow.

Caption: Proposed synthesis of this compound.

Applications and Research

There is a lack of specific information regarding the research and industrial applications of this compound in the reviewed literature. While related phenoxyethanol compounds find use as solvents, preservatives, and in the synthesis of pharmaceuticals and fragrances, the specific utility of the cyclohexyl derivative is not documented.

Biological Activity and Signaling Pathways

No studies detailing the biological activity, mechanism of action, or interaction of this compound with any signaling pathways were identified. The general biological effects of ethanol are well-documented and involve interactions with various neurotransmitter systems and cellular signaling cascades. However, it is crucial to note that the addition of the 4-cyclohexylphenoxy group would significantly alter the molecule's properties, and its biological effects cannot be extrapolated from those of simple ethanol.

The following diagram illustrates a generalized workflow for investigating the potential biological activity of a novel compound like this compound.

Caption: General workflow for drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Cyclohexylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Cyclohexylphenoxy)ethanol, a valuable intermediate in the development of various pharmaceuticals. The primary and most effective method for its preparation is the Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[1][2] This document details the reaction, provides a plausible experimental protocol, outlines the necessary reagents and conditions, and presents expected analytical data for the final product.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis.[1][3] This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide.[1][3] In this specific case, 4-cyclohexylphenol is deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic 2-carbon synthon, typically 2-chloroethanol, to form the desired ether, this compound.

An alternative, greener approach involves the use of ethylene carbonate as the electrophile, which avoids the use of halogenated hydrocarbons.

Reaction Scheme:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Cyclohexylphenol | C₁₂H₁₆O | 176.26 | 10 | 1.76 g |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20 | 2.76 g |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 12 | 0.97 g (0.81 mL) |

| Acetonitrile | CH₃CN | 41.05 | - | 50 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | As needed |

| Brine | NaCl(aq) | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyclohexylphenol (1.76 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Addition of Alkylating Agent: While stirring at room temperature, add 2-chloroethanol (0.81 mL, 12 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 50 mL of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow

Caption: A typical workflow for the synthesis and purification of the target compound.

Predicted Analytical Data

Table of Predicted Spectroscopic Data:

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~ 7.15 (d, 2H, Ar-H), δ ~ 6.85 (d, 2H, Ar-H), δ ~ 4.10 (t, 2H, -O-CH₂-), δ ~ 3.95 (t, 2H, -CH₂-OH), δ ~ 2.45 (m, 1H, cyclohexyl-CH), δ ~ 1.70-1.90 (m, 5H, cyclohexyl-CH₂), δ ~ 1.20-1.45 (m, 5H, cyclohexyl-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~ 157 (Ar-C-O), δ ~ 142 (Ar-C-cyclohexyl), δ ~ 128 (Ar-CH), δ ~ 115 (Ar-CH), δ ~ 70 (-O-CH₂-), δ ~ 62 (-CH₂-OH), δ ~ 44 (cyclohexyl-CH), δ ~ 35 (cyclohexyl-CH₂), δ ~ 27 (cyclohexyl-CH₂), δ ~ 26 (cyclohexyl-CH₂) |

| FT-IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3050-2850 cm⁻¹ (C-H stretch), ~1610, 1510 cm⁻¹ (C=C aromatic stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | M⁺ at m/z = 220. Possible fragments: m/z = 176 (loss of C₂H₄O), m/z = 133 (loss of C₆H₁₁), m/z = 94 (phenol fragment) |

Quantitative Data

Due to the lack of specific literature on the synthesis of this compound, precise quantitative data such as yield and purity are not available. However, based on similar Williamson ether syntheses of phenolic compounds, a yield in the range of 70-90% can be reasonably expected after purification. The purity of the final product should be assessed by standard analytical techniques such as NMR, GC-MS, and HPLC, and is expected to be >95% after proper purification.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound based on the well-established Williamson ether synthesis. The provided experimental protocol, although adapted from general procedures, offers a solid starting point for laboratory-scale preparation. The predicted analytical data will be crucial for the characterization and quality control of the synthesized compound. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize this and related molecules. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

A Technical Guide to the Solubility of 2-(4-Cyclohexylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

A systematic approach to recording solubility data is essential for comparability and analysis. The following table provides a structured format for documenting the solubility of 2-(4-Cyclohexylphenoxy)ethanol in various solvents at different temperatures. Researchers can utilize this template to build a comprehensive solubility profile.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method Used | Observations |

| Water | 25 | Shake-Flask | ||

| pH 1.2 Buffer | 37 | Shake-Flask | ||

| pH 6.8 Buffer | 37 | Shake-Flask | ||

| Ethanol | 25 | HPLC | ||

| Propylene Glycol | 25 | UV/Vis | ||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| User-defined solvent | User-defined |

Experimental Protocols

The determination of solubility is a fundamental step in drug discovery and development. The following are detailed methodologies for key experiments to ascertain the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV/Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 37 ± 1 °C for physiological relevance)[1].

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium[1].

-

To confirm equilibrium, samples of the supernatant can be taken at various time points (e.g., 24, 48, and 72 hours)[1]. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the original solubility by taking the dilution factor into account.

High-Throughput Solubility Assays

For earlier stages of drug discovery, higher throughput methods are often employed to screen the solubility of multiple compounds or a single compound in various solvent systems.

Objective: To rapidly estimate the aqueous or kinetic solubility of this compound.

Materials:

-

Concentrated stock solution of this compound (e.g., 10 mM in DMSO).

-

Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline).

-

96-well filter plates (e.g., MultiScreen Solubility filter plate).

-

96-well collection plates.

-

Plate shaker.

-

Vacuum filtration manifold.

-

Plate reader (UV/Vis) or LC-MS/MS for analysis.

Procedure:

-

Prepare test solutions by adding a small aliquot of the concentrated DMSO stock solution to the aqueous buffer in a 96-well filter plate (e.g., 10 µL of 10 mM stock into 190 µL of buffer).

-

Cover the plate and shake it at room temperature for a specified time (e.g., 1.5 to 2 hours).

-

Transfer the filtrate to a 96-well collection plate using vacuum filtration.

-

Analyze the concentration of the compound in the filtrate. This can be done using UV/Vis spectroscopy if the compound has a suitable chromophore and is pure. For compounds with low UV absorbance or lower purity, LC-MS/MS or HPLC are more appropriate.

-

A standard calibration curve for the compound should be prepared and analyzed to quantify the solubility.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual signaling pathway that could be influenced by a hypothetical drug, for which solubility is a critical parameter.

Caption: Workflow for Experimental Solubility Determination.

Caption: Example Signaling Pathway Modulated by a Solubilized Drug.

References

Spectral Analysis of 2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of 2-(4-Cyclohexylphenoxy)ethanol, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust predictive reference for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its constituent chemical moieties: a para-substituted benzene ring, a cyclohexyl group, a phenoxy ether linkage, and a primary alcohol.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H (ortho to cyclohexyl) |

| ~6.85 | d | 2H | Ar-H (ortho to OCH₂) |

| ~4.10 | t | 2H | O-CH₂ -CH₂OH |

| ~3.95 | t | 2H | OCH₂-CH₂ -OH |

| ~2.45 | m | 1H | Cyclohexyl-CH |

| ~2.20 | s | 1H | OH |

| ~1.70-1.90 | m | 4H | Cyclohexyl-CH₂ (axial) |

| ~1.20-1.45 | m | 6H | Cyclohexyl-CH₂ (equatorial) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C -O (aromatic) |

| ~142.0 | C -Cyclohexyl (aromatic) |

| ~128.0 | C H (aromatic) |

| ~115.0 | C H (aromatic) |

| ~69.0 | O-C H₂-CH₂OH |

| ~61.0 | OCH₂-C H₂-OH |

| ~44.0 | Cyclohexyl-C H |

| ~34.0 | Cyclohexyl-C H₂ |

| ~26.5 | Cyclohexyl-C H₂ |

| ~25.5 | Cyclohexyl-C H₂ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic - cyclohexyl and ethyl) |

| 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O-C stretch (asymmetric) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 830 | Strong | C-H bend (para-substituted aromatic) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 220 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₂CH₂OH]⁺ |

| 133 | [M - C₆H₁₁]⁺ |

| 107 | [C₆H₅O-CH₂]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans are typically co-added.

-

¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole or time-of-flight (TOF) mass analyzer over a scan range of m/z 50-500.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization conditions.

2-(4-Cyclohexylphenoxy)ethanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2-(4-Cyclohexylphenoxy)ethanol. It is intended for use by trained professionals in a laboratory or industrial setting. All users should consult the primary literature and their institution's safety protocols before handling this chemical.

Section 1: Chemical and Physical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes calculated data from publicly available chemical databases and should be used as an estimation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem CID 160168 |

| Molecular Weight | 220.31 g/mol | PubChem CID 160168 |

| Appearance | No data available | - |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Solubility | No data available | - |

| Vapor Pressure | No data available | - |

| Density | No data available | - |

Section 2: Hazard Identification and Classification

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

It is crucial to handle this compound with care, assuming it may possess these hazards until more definitive data becomes available.

Section 3: Toxicological Data

No specific toxicological studies (e.g., LD50, LC50) for this compound were found in the public domain. The table below is therefore presented with data gaps. Researchers are strongly encouraged to perform a thorough risk assessment before use.

| Endpoint | Species | Route | Value | Source |

| Acute Oral LD50 | No data available | Oral | No data available | - |

| Acute Dermal LD50 | No data available | Dermal | No data available | - |

| Acute Inhalation LC50 | No data available | Inhalation | No data available | - |

| Skin Irritation | No data available | - | No data available | - |

| Eye Irritation | No data available | - | No data available | - |

Section 4: Safety and Handling Protocols

Given the lack of specific safety data, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling laboratory chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use.

-

Body Protection: A laboratory coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area. If engineering controls are insufficient to control airborne exposure, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible in the work area.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Section 5: First Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |

Section 6: Experimental Workflows and Diagrams

General Safety and Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

Caption: General safety and handling workflow for this compound.

Potential Metabolic Pathway (Generalized)

No specific signaling pathways for the toxicity of this compound have been identified. The following diagram presents a generalized and hypothetical metabolic pathway for a generic phenoxyethanol compound, which may involve enzymatic transformations in the body. This is for illustrative purposes only and has not been experimentally validated for the title compound.

An In-Depth Technical Guide to 2-(4-Cyclohexylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on 2-(4-Cyclohexylphenoxy)ethanol is limited. This guide synthesizes information from closely related phenoxyethanol derivatives to provide a comprehensive overview of its probable synthesis, properties, and biological activities. All data presented for analogous compounds should be considered as a predictive reference for the properties and behavior of this compound.

Introduction

This compound is a phenoxyethanol derivative characterized by a cyclohexyl group at the para position of the phenyl ring. While specific research on this compound is not widely available, its structural similarity to other well-studied phenoxyethanol ethers suggests potential applications as an antimicrobial agent, preservative, or as a specialty chemical intermediate. This guide provides a detailed technical overview based on established knowledge of analogous compounds.

Synthesis of this compound

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-cyclohexylphenol would be deprotonated to form a phenoxide, which then acts as a nucleophile to attack a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or by reacting 4-cyclohexylphenol with ethylene oxide.[1]

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for synthesizing phenoxyethanol derivatives.[4][5]

Materials:

-

4-Cyclohexylphenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

2-Chloroethanol or 2-Bromoethanol

-

Solvent (e.g., Ethanol, Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

-

Deprotonation of 4-Cyclohexylphenol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyclohexylphenol in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the sodium or potassium 4-cyclohexylphenoxide salt. The completion of this step is often indicated by the formation of a homogenous solution.

-

-

Nucleophilic Substitution:

-

To the solution of the 4-cyclohexylphenoxide, add an equimolar amount of 2-chloroethanol or 2-bromoethanol dropwise.

-

Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess base by adding dilute hydrochloric acid until the solution is slightly acidic.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the crude product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the organic extract under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography to yield the final product.

-

Synthesis Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of phenoxyethanol. The addition of the cyclohexyl group is expected to increase the molecular weight, boiling point, and lipophilicity (logP), while decreasing water solubility.

| Property | Predicted Value for this compound | Reference: Phenoxyethanol[6] |

| Molecular Formula | C₁₄H₂₀O₂ | C₈H₁₀O₂ |

| Molecular Weight | 220.31 g/mol | 138.16 g/mol |

| Appearance | Colorless to pale yellow oily liquid (predicted) | Colorless oily liquid |

| Boiling Point | > 247 °C (predicted) | 247 °C |

| Melting Point | < 14 °C (predicted) | 14 °C |

| Solubility in Water | Low (predicted) | 2.4 g/100 mL |

| logP (Octanol/Water) | > 1.16 (predicted) | 1.16 |

Biological Activity and Mechanism of Action (Inferred)

Phenoxyethanol and its derivatives are well-known for their broad-spectrum antimicrobial activity against bacteria (Gram-positive and Gram-negative) and yeasts.[1][7] It is reasonable to infer that this compound would exhibit similar properties. The lipophilic cyclohexyl group may enhance its ability to penetrate microbial cell membranes, potentially leading to increased potency.

Inferred Mechanism of Action

The antimicrobial action of phenoxyethanol derivatives is believed to involve several mechanisms:

-

Increased Cell Membrane Permeability: These compounds can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components such as potassium ions.

-

Inhibition of Macromolecule Synthesis: They have been shown to inhibit the synthesis of DNA and RNA, crucial for microbial replication and survival.[8]

-

Enzyme Inhibition: Phenoxyethanol can inhibit key enzymes involved in microbial metabolic pathways.

Potential Antimicrobial Activity Workflow

Caption: Inferred antimicrobial mechanism of this compound.

Quantitative Data from Analogous Compounds

The following table presents quantitative data for phenoxyethanol, which can serve as a baseline for predicting the activity of this compound.

| Parameter | Compound | Value | Reference |

| Minimum Inhibitory Conc. (MIC) | Phenoxyethanol | Varies by microorganism (typically 0.5-1.0%) | [7] |

| Acute Oral Toxicity (LD50, rat) | Phenoxyethanol | 1260 mg/kg | [9] |

| Dermal Toxicity (LD50, rabbit) | Phenoxyethanol | 5000 mg/kg | [9] |

Potential Applications

Based on the properties of related compounds, this compound could find applications in the following areas:

-

Preservative: In cosmetics, pharmaceuticals, and industrial formulations to prevent microbial contamination.[7][10]

-

Antimicrobial Agent: As an active ingredient in disinfectants and antiseptics.

-

Solvent: For resins, inks, and dyes due to its predicted properties as a glycol ether.[1]

-

Intermediate in Organic Synthesis: As a building block for the synthesis of more complex molecules.

Conclusion

References

- 1. Phenoxyethanol - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The Potential Risk Assessment of Phenoxyethanol with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. PHENOXYETHANOL - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to 2-(4-Cyclohexylphenoxy)ethanol

IUPAC Name: 2-(4-Cyclohexylphenoxy)ethanol

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and drug development professionals. The document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, and explores a potential biological target based on structurally related compounds.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental studies. These properties are summarized in the table below, alongside data for the related compound 2-[4-(2-Ethylhexyl)phenoxy]ethanol for comparison.[1]

| Property | This compound | 2-[4-(2-Ethylhexyl)phenoxy]ethanol | Data Type |

| Molecular Formula | C₁₄H₂₀O₂ | C₁₆H₂₆O₂ | - |

| Molecular Weight | 220.31 g/mol | 250.38 g/mol | Computed |

| XLogP3 | 3.5 | 4.9 | Computed |

| Hydrogen Bond Donor Count | 1 | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | 2 | Computed |

| Rotatable Bond Count | 4 | 7 | Computed |

| Exact Mass | 220.14633 g/mol | 250.19328 g/mol | Computed |

| Monoisotopic Mass | 220.14633 g/mol | 250.19328 g/mol | Computed |

| Topological Polar Surface Area | 29.5 Ų | 29.5 Ų | Computed |

| Heavy Atom Count | 16 | 18 | Computed |

| Complexity | 189 | 186 | Computed |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general and widely applicable method for the synthesis of aryl ethers, adapted for the preparation of this compound. The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.[2][3][4][5][6]

Reaction Scheme:

Materials:

-

4-Cyclohexylphenol

-

2-Chloroethanol

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Cyclohexylphenol (1 equivalent) in anhydrous DMF.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

-

Ether Synthesis:

-

To the solution of the sodium phenoxide, add 2-Chloroethanol (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC): [7][8]

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 270 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

-

MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The expected signals would correspond to the aromatic, cyclohexyl, and ethoxyethanol protons and carbons.

4. Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorptions for the O-H stretch (broad, around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), C-O ether stretch, and aromatic C=C bending.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, structurally similar cyclohexylphenol derivatives have been investigated for their activity as antagonists of the μ-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that are the primary targets for opioid drugs.[9][10][11][12][13]

Hypothesized Signaling Pathway: μ-Opioid Receptor Antagonism

As an antagonist, this compound would bind to the MOR but not activate it. This would block the binding of endogenous or exogenous agonists (like endorphins or morphine), thereby inhibiting the downstream signaling cascade.

The canonical MOR signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, affects the activity of protein kinase A (PKA) and downstream effectors. Activation of MOR also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[12] An antagonist would prevent these events from occurring.

Figure 1: Hypothesized MOR antagonism by this compound.

Experimental Workflow: Receptor Binding Assay

To experimentally determine the binding affinity of this compound for the μ-opioid receptor, a competitive radioligand binding assay would be employed. This is a standard method in drug discovery for screening and characterizing compounds that interact with a specific receptor.[14][15][16][17][18]

The workflow involves incubating cell membranes expressing the receptor of interest with a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined.

Figure 2: Workflow for a competitive radioligand binding assay.

References

- 1. 2-[4-(2-Ethylhexyl)phenoxy]ethanol | C16H26O2 | CID 22833375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

- 8. Simultaneous Analysis of Phenoxyethanol and Parabens | SCION [scioninstruments.com]

- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. youtube.com [youtube.com]

- 12. µ-opioid receptor [biology.kenyon.edu]

- 13. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyclohexylphenoxy)ethanol is a key bifunctional molecule utilized in organic synthesis, primarily as an intermediate in the preparation of bioactive compounds. Its structure, featuring a hydroxyl group, an ether linkage, and a bulky cyclohexylphenyl moiety, allows for a variety of chemical transformations. The principal application of this compound lies in the synthesis of Fenoxycarb, a carbamate-based insect growth regulator. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Fenoxycarb.

Application: Intermediate in the Synthesis of Fenoxycarb

The primary and most well-documented use of this compound is as a crucial precursor in the manufacture of Fenoxycarb. Fenoxycarb is a non-neurotoxic insect growth regulator that mimics the action of the juvenile insect hormone, disrupting the molting and development of various insect pests. The synthesis involves the reaction of the hydroxyl group of this compound with a suitable carbamate precursor.

Logical Workflow for Fenoxycarb Synthesis

The overall process can be visualized as a two-stage synthesis. The first stage is the preparation of the key intermediate, this compound, followed by its reaction to form the final product, Fenoxycarb.

Caption: A high-level workflow for the two-stage synthesis of Fenoxycarb.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-cyclohexylphenol and 2-chloroethanol, a classic example of the Williamson ether synthesis.[1][2][3][4]

Reaction Scheme:

Materials:

-

4-Cyclohexylphenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Toluene (or another suitable aprotic solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyclohexylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in toluene.

-

Addition of Alkylating Agent: To the stirred solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water to remove excess sodium hydroxide.

-

Acidify the aqueous layer with dilute HCl and extract with toluene or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data (Representative):

| Parameter | Value |

| Molar Ratio (4-Cyclohexylphenol:NaOH:2-Chloroethanol) | 1 : 1.1 : 1.1 |

| Reaction Temperature | 110-120 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Protocol 2: Synthesis of Fenoxycarb from this compound

This protocol outlines a general method for the synthesis of Fenoxycarb by reacting this compound with an ethyl carbamate precursor. The commercial synthesis of Fenoxycarb often proceeds via the reaction of 2-(4-phenoxyphenoxy)ethylamine with ethyl chloroformate.[1] The following is a plausible adaptation for the specified starting material, based on general carbamate formation reactions.

Reaction Scheme:

A plausible route involves the reaction of the alcohol with ethyl isocyanate, a common method for forming N-ethyl carbamates.

Materials:

-

This compound

-

Ethyl isocyanate

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (as a basic catalyst, optional)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. If using, add a catalytic amount of triethylamine (0.1 equivalents).

-

Addition of Isocyanate: Add ethyl isocyanate (1.05 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction by adding saturated NH₄Cl solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

The crude Fenoxycarb can be purified by recrystallization or column chromatography.

-

Quantitative Data (Estimated):

| Parameter | Value |

| Molar Ratio (Alcohol:Isocyanate) | 1 : 1.05 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Estimated Yield | 75-85% |

Signaling Pathway and Mechanism of Action of Fenoxycarb

Fenoxycarb acts as an insect growth regulator by mimicking the action of juvenile hormone (JH). This disrupts the normal development and metamorphosis of insects.

References

Application Notes and Protocols: 2-(4-Cyclohexylphenoxy)ethanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Cyclohexylphenoxy)ethanol is a versatile bifunctional building block for drug discovery, incorporating a hydrophobic cyclohexylphenyl moiety and a hydrophilic hydroxyethyl ether tail. This unique combination of features makes it an attractive scaffold for the synthesis of novel therapeutic agents targeting a range of biological pathways. The cyclohexyl group often serves as a bioisosteric replacement for a phenyl or tert-butyl group, which can enhance binding affinity and improve the three-dimensional profile of a drug candidate. The phenoxyethanol portion provides a flexible linker that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

While direct incorporation of this compound into clinically approved drugs is not extensively documented, the constituent chemical motifs are prevalent in medicinal chemistry. The cyclohexylphenyl group is a key feature in several developmental and approved drugs, valued for its ability to engage with hydrophobic pockets in target proteins. Similarly, the phenoxyethanol scaffold is a well-established structural element in compounds with diverse biological activities. These application notes will, therefore, explore the potential of this compound as a building block by examining the roles of its constituent parts in drug design and providing detailed protocols for its utilization in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | PubChem |

| Molecular Weight | 220.31 g/mol | PubChem |

| Appearance | White to off-white solid | Chemical Supplier Data |

| Melting Point | 65-68 °C | Chemical Supplier Data |

| Boiling Point | 335.6 °C (predicted) | PubChem |

| LogP | 3.8 (predicted) | PubChem |

| Solubility | Soluble in methanol, ethanol, dichloromethane; sparingly soluble in water | General Chemical Knowledge |

Applications in Drug Discovery

The this compound scaffold holds potential for the development of drugs targeting a variety of therapeutic areas due to the favorable characteristics of its components.

The Role of the Cyclohexylphenyl Moiety

The cyclohexyl group is a valuable component in drug design for several reasons:

-

Bioisosterism: It can act as a non-aromatic bioisostere of a phenyl group, which can be advantageous for several reasons. Replacing a phenyl ring with a cyclohexyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a property that has been correlated with higher clinical success rates for drug candidates.[1] This substitution can also alter the metabolic profile of a compound, potentially reducing metabolism by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: The three-dimensional nature of the cyclohexyl ring allows for more extensive van der Waals interactions within a protein's binding pocket compared to a flat aromatic ring. This can lead to increased binding affinity and potency.

-

Improved Physicochemical Properties: The introduction of a cyclohexyl group can modulate a compound's lipophilicity, solubility, and permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The Utility of the Phenoxyethanol Linker

The phenoxyethanol portion of the molecule provides a flexible and synthetically tractable linker:

-

Linker for Pharmacophore Assembly: The ether-alcohol chain can be used to connect the hydrophobic cyclohexylphenyl group to other pharmacophoric elements, allowing for precise positioning within a target's active site.

-

Modulation of Solubility: The terminal hydroxyl group can be used to improve the aqueous solubility of a molecule, which is often a challenge for highly lipophilic compounds.

-

Point of Functionalization: The primary alcohol is a versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, ethers, amines, and halogens, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

Based on the known biological activities of compounds containing cyclohexylphenyl and phenoxyethanol motifs, derivatives of this compound could be explored for the following therapeutic targets:

-

Nuclear Receptors: The hydrophobic nature of the cyclohexylphenyl group makes it a suitable scaffold for ligands of nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs).

-

Enzyme Inhibitors: The scaffold could be used to design inhibitors of enzymes with hydrophobic active sites, such as certain kinases, proteases, and cyclooxygenases.

-

Ion Channels: The lipophilic character of the molecule could facilitate its interaction with the transmembrane domains of ion channels.

Experimental Protocols

The following protocols provide general methods for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis to produce the title compound.

Materials:

-

4-Cyclohexylphenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-cyclohexylphenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloroethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Derivatization of the Terminal Hydroxyl Group (Example: Esterification)

This protocol describes a general method for esterifying the primary alcohol of this compound.

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP in DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Visualizations

Logical Relationship of the Building Block in Drug Design

Caption: Key features of this compound in drug design.

General Synthetic Workflow

Caption: Synthetic workflow for utilizing the building block.

Conclusion

This compound represents a promising, yet underexplored, building block in the field of drug discovery. Its constituent parts, the cyclohexylphenyl moiety and the phenoxyethanol linker, are well-established motifs in medicinal chemistry that confer desirable properties to drug candidates. By leveraging the synthetic accessibility and the favorable physicochemical characteristics of this scaffold, researchers can efficiently generate libraries of novel compounds for screening against a wide array of biological targets. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for scientists and drug development professionals interested in exploring the potential of this versatile building block.

References

Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol in Polymer Chemistry

Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from structurally analogous compounds. As of the current date, specific literature detailing the direct application of 2-(4-Cyclohexylphenoxy)ethanol in polymer synthesis is not available. These protocols are provided as a theoretical framework for researchers and scientists to explore its potential uses.

Introduction

This compound is a unique bifunctional molecule possessing a primary alcohol and a bulky, hydrophobic cyclohexylphenoxy group. This structure suggests its potential as a versatile building block in polymer chemistry. The hydroxyl group offers a reactive site for incorporation into various polymer backbones, while the cyclohexylphenoxy moiety can impart specific properties such as increased glass transition temperature (Tg), enhanced thermal stability, improved hydrophobicity, and tailored refractive index. This document outlines potential applications and detailed experimental protocols for the use of this compound in the synthesis of specialty polymers.

Potential Applications

Based on its chemical structure, this compound is a promising candidate for several applications in polymer chemistry:

-

Monomer for Specialty Polyesters and Polycarbonates: The hydroxyl group can undergo condensation polymerization with diacids, diacyl chlorides, or phosgene derivatives to produce polyesters and polycarbonates with high thermal stability and specific optical properties.

-

Chain Modifier in Polyurethane Synthesis: It can act as a chain extender or a monofunctional chain terminator in polyurethane formulations, allowing for precise control over molecular weight and polymer architecture. The bulky side group can enhance the thermal and mechanical properties of the resulting polyurethane.

-

Precursor for Acrylic/Methacrylic Monomers: The alcohol functionality can be esterified with acrylic acid or methacrylic acid to yield a polymerizable monomer. Polymers derived from this monomer are expected to exhibit high Tg and hydrophobicity, making them suitable for coatings, adhesives, and optical plastics.

-

Reactive Diluent in Epoxy Resin Systems: The low viscosity and reactive hydroxyl group suggest its potential as a reactive diluent in epoxy formulations. It can reduce the viscosity of the uncured resin for better processing while being incorporated into the final crosslinked network, minimizing migration and improving toughness.

Application 1: Synthesis of High Glass Transition Temperature Polyesters

The incorporation of the rigid and bulky cyclohexylphenoxy group into a polyester backbone is expected to significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polymer.

Quantitative Data Summary

The following data is hypothetical and based on typical values for aromatic/cycloaliphatic polyesters.

| Polymer ID | Comonomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt loss) (°C) |

| P-CHE-TPA | Terephthaloyl chloride | 0.65 | 185 | 410 |

| P-CHE-IPA | Isophthaloyl chloride | 0.62 | 170 | 405 |

| P-CHE-SA | Sebacoyl chloride | 0.58 | 95 | 380 |

Experimental Protocol: Synthesis of Poly(2-(4-cyclohexylphenoxy)ethyl terephthalate)

This protocol describes the interfacial polymerization of this compound with terephthaloyl chloride.

Materials:

-

This compound

-

Terephthaloyl chloride

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Methanol

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: In a baffled flask, dissolve this compound and the phase transfer catalyst in a 0.5 M aqueous solution of NaOH. Cool the solution to 0-5 °C in an ice bath.

-

Organic Phase Preparation: Dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.

-

Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. Continue stirring for 30 minutes. The polymer will precipitate out of the solution.

-

Isolation: Separate the organic layer and wash it three times with deionized water and then with a 2% HCl solution, followed by another water wash until the washings are neutral.

-

Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of methanol with stirring.

-

Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Visualization of Experimental Workflow

Application 2: Synthesis of a Novel Acrylic Monomer and Polymer

The conversion of this compound to its acrylate derivative allows for its use in free-radical polymerization to produce polymers with high refractive index and thermal stability.

Quantitative Data Summary

The following data is hypothetical and based on typical values for polymers with bulky side chains.

| Polymer ID | Mn ( g/mol ) | PDI | Refractive Index | Glass Transition Temp. (Tg) (°C) |

| P(CHEA) | 15,000 | 1.8 | 1.58 | 125 |

| P(CHEA-co-MMA) (50:50) | 18,000 | 1.7 | 1.55 | 115 |

Experimental Protocol: Synthesis of 2-(4-Cyclohexylphenoxy)ethyl Acrylate (CHEA) and its Polymerization

Part A: Monomer Synthesis

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound and triethylamine in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add an equimolar amount of acryloyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude monomer.

-

Purify the monomer by column chromatography.

Part B: Free-Radical Polymerization of CHEA

Materials:

-

2-(4-Cyclohexylphenoxy)ethyl acrylate (CHEA)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Methanol

Procedure:

-

Dissolve the CHEA monomer and AIBN (0.5 mol%) in toluene in a Schlenk flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.

-

Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into an excess of cold methanol.

-

Filter the polymer and dry it in a vacuum oven at 60 °C overnight.

Visualization of Monomer Synthesis and Polymerization

Application 3: Chain Extender in Polyurethane Synthesis

When used as a diol (assuming synthesis from a di-functional precursor) or as a chain extender, this compound can be used to synthesize polyurethanes with enhanced thermal properties. For this hypothetical application, we will consider a diol derivative.

Quantitative Data Summary

The following data is hypothetical and based on typical values for polyurethanes.

| PU ID | Diisocyanate | Soft Segment | Hardness (Shore D) | Elongation at Break (%) |

| PU-CHE-MDI | MDI | PCL | 75 | 250 |

| PU-CHE-HDI | HDI | PTMG | 70 | 350 |

Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)

Materials:

-

Diol derivative of this compound (as a chain extender)

-

Polycaprolactone diol (PCL, soft segment)

-

4,4'-Methylenebis(phenyl isocyanate) (MDI)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Prepolymer Formation: In a three-necked flask under a nitrogen atmosphere, react PCL diol with an excess of MDI at 80 °C for 2 hours to form an isocyanate-terminated prepolymer.

-

Chain Extension: Dissolve the chain extender (diol derivative of this compound) in anhydrous DMF.

-

Add the chain extender solution and a catalytic amount of DBTDL to the prepolymer.

-

Stir the mixture vigorously at 60 °C until the viscosity increases significantly (typically 1-2 hours).

-

Casting and Curing: Cast the resulting viscous solution onto a glass plate and cure in an oven at 100 °C for 24 hours to form a solid polyurethane film.

Visualization of Polyurethane Synthesis Pathway

Application Notes and Protocols for 2-(4-Cyclohexylphenoxy)ethanol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(4-Cyclohexylphenoxy)ethanol is a synthetic organic compound with potential applications in biomedical research and drug discovery. Structurally, it belongs to the phenoxyethanol class of compounds. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential activity as a modulator of nuclear receptors, a class of proteins that regulate gene expression.

Notably, the structural similarity to certain known ligands suggests that this compound may interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of lipid and glucose metabolism, and their modulation is a key therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][3]

These application notes provide a hypothetical framework and detailed experimental protocols for investigating the potential biological activity of this compound as a PPAR agonist. The protocols described are standard methods for characterizing compounds that target nuclear receptors.[4][5][6][7][8]

Physicochemical Properties and Safety Information

A summary of the known physical and chemical properties, as well as safety information for similar phenoxyethanol derivatives, is provided below. Researchers should handle this compound with appropriate laboratory precautions.

Table 1: Physicochemical and Safety Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₂ | Inferred |

| Molecular Weight | 220.31 g/mol | Inferred |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol), slightly soluble in water.[9] | [9] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [10] |

| Hazard Statements | May be harmful if swallowed or in contact with skin. May cause eye irritation. | [10][11] |

| Precautionary Statements | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. | [10][12][11] |

Note: Data is based on structurally similar compounds and should be used as a guideline. A comprehensive safety assessment has not been performed on this compound.

Hypothesized Mechanism of Action: PPAR Agonism

Based on its chemical structure, it is hypothesized that this compound may act as an agonist for one or more PPAR isoforms (PPARα, PPARγ, PPARδ). PPAR agonists bind to the ligand-binding domain of the receptor, inducing a conformational change that leads to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][3]

Caption: Hypothesized PPAR signaling pathway for this compound.

Experimental Protocols

The following protocols describe standard in vitro assays to investigate the hypothesized activity of this compound as a PPAR agonist.

Protocol 1: PPAR Ligand Binding Assay

This assay determines the ability of the test compound to displace a known radiolabeled ligand from the PPAR ligand-binding domain (LBD), providing data on its binding affinity.

Materials:

-

PPARα, PPARγ, and PPARδ LBDs (recombinant protein)

-

Radiolabeled PPAR agonist (e.g., [³H]-Rosiglitazone for PPARγ)

-

Test compound: this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA)

-

Scintillation vials and cocktail

-

Filter plates and filtration manifold

-

Scintillation counter

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-